![molecular formula C19H24N2O6S B1269480 (2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 85097-54-7](/img/structure/B1269480.png)

(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

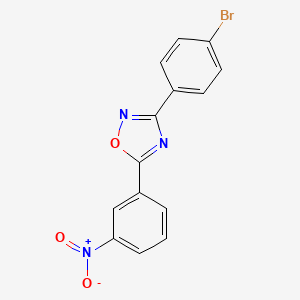

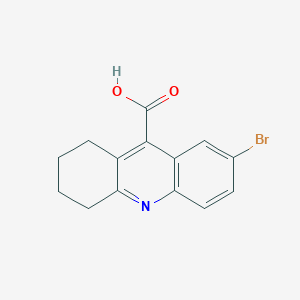

The synthesis of complex molecules often involves multi-step processes that yield products with specific functional groups and stereochemistry. A related study describes the development of potent 5-lipoxygenase-activating protein inhibitors, showcasing the importance of heterocycle incorporation and quinoline group replacement in achieving compounds with desirable activities and properties (Hutchinson et al., 2009). This example underscores the sophisticated strategies employed in synthesizing molecules with specific functionalities that may be analogous to those found in the target compound.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. The crystal structure analysis of certain compounds, as demonstrated by Feng (2013), offers insights into molecular symmetry, hydrogen bonding, and π-π stacking interactions, which are vital for comprehending the structural characteristics of complex molecules (Feng, 2013).

Applications De Recherche Scientifique

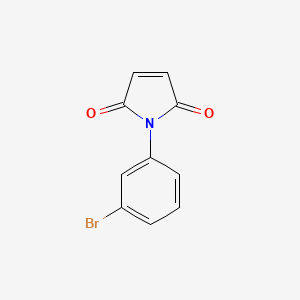

Anticonvulsant and Antinociceptive Applications

A study by Kamiński et al. (2015) focused on synthesizing a new range of compounds, including variants of (2,5-Dioxopyrrolidin-1-yl) derivatives, as potential hybrid anticonvulsant agents. These compounds were tested in preclinical seizure models and displayed promising results, indicating potential application in anticonvulsant therapies (Kamiński et al., 2015). A subsequent study by the same group in 2016 further explored similar compounds' anticonvulsant and antinociceptive activities, demonstrating their efficacy in reducing pain responses in animal models (Kamiński et al., 2016).

Immunobiological Activity

Doláková et al. (2005) investigated derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related to (2,5-Dioxopyrrolidin-1-yl) derivatives, for their immunostimulatory and immunomodulatory potency. They found that some compounds enhanced the secretion of specific chemokines and augmented NO biosynthesis (Doláková et al., 2005).

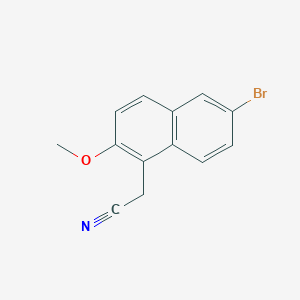

Synthesis and Chemical Properties

Reddy et al. (2006) reported on the synthesis of propanoic acids, including compounds structurally related to (2,5-Dioxopyrrolidin-1-yl) derivatives, emphasizing their potential pharmacological activities. This study contributes to understanding the synthetic pathways and chemical properties of such compounds (Reddy et al., 2006).

Potential in Leukotriene Synthesis Inhibition

Hutchinson et al. (2009) explored derivatives of (2,5-Dioxopyrrolidin-1-yl) in the context of inhibiting leukotriene synthesis, a key factor in inflammatory diseases. Their findings suggest potential therapeutic applications in conditions associated with leukotriene synthesis (Hutchinson et al., 2009).

Herbicidal Activity

Xu et al. (2017) synthesized novel compounds including ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates, which are structurally related to (2,5-Dioxopyrrolidin-1-yl) derivatives. These compounds exhibited significant herbicidal activity, pointing to potential applications in agriculture (Xu et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSLLYGMLXNIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318723 |

Source

|

| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85097-54-7 |

Source

|

| Record name | NSC334325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)